molecular formula C7H4BrClN4 B2816012 5-(3-bromo-4-chlorophenyl)-1H-tetrazole CAS No. 1432023-53-4

5-(3-bromo-4-chlorophenyl)-1H-tetrazole

Cat. No. B2816012
CAS RN: 1432023-53-4
M. Wt: 259.49
InChI Key: QLGGHQDDBCDJDG-UHFFFAOYSA-N
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Description

The compound “5-(3-bromo-4-chlorophenyl)-1H-tetrazole” is likely to be an organic compound containing a tetrazole ring and a phenyl ring. The phenyl ring is substituted with bromine and chlorine atoms .


Molecular Structure Analysis

The molecular structure would consist of a tetrazole ring attached to a phenyl ring at the 5-position. The phenyl ring would have bromine and chlorine substituents at the 3 and 4 positions, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of the halogens and tetrazole ring .

Scientific Research Applications

1. Structural Analysis and Molecular Docking Studies

5-(4-chlorophenyl)-1-{4-(methylsulfonyl)phenyl}-1H-tetrazole, a derivative of 5-(3-bromo-4-chlorophenyl)-1H-tetrazole, has been structurally analyzed using X-ray crystallography. It demonstrates molecular docking studies to understand the orientation and interaction of molecules in the active site of the cyclooxygenase-2 enzyme, suggesting potential as COX-2 inhibitors (Al-Hourani et al., 2015).

2. Electron Attachment and Reactivity Studies

The electron-induced reactivity of 5-(4-chlorophenyl)-1H-tetrazole, closely related to this compound, has been studied, showing its susceptibility to electron-induced ring opening. This indicates its potential applications in areas requiring molecular stability or reactivity under certain conditions (Luxford, Fedor, & Kočišek, 2021).

3. Corrosion Inhibition Properties

Research on 5-(4-chlorophenyl)-1H-tetrazole shows its effectiveness as a corrosion inhibitor for mild steel, suggesting its application in industries like oil and natural gas. This derivative's corrosion inhibition properties may hint at similar potential uses for this compound (Kamble & Dubey, 2021).

4. Antimicrobial and Antitubercular Activities

The synthesis of 3-aryl-5-(3'-bromo/chlorophenyl)isoxazoles, which include the this compound structure, has been reported. These compounds have been screened for antimicrobial and antitubercular activities, suggesting potential applications in medicinal chemistry and drug development (Popat, Nimavat, Kachhadia, & Joshi, 2004).

5. Synthesis and Cancer Cell Cytotoxicity Studies

1,5-disubstituted tetrazoles, including derivatives similar to this compound, have been synthesized and tested against human breast cancer cells. This research suggests its application in cancer therapy and drug development (Dukanya, Swaroop, Rangappa, & Basappa, 2020).

6. Luminescent and Magnetic Properties

Studies on metal–organic coordination polymers derived from 4-substituted tetrazole–benzoate ligands demonstrate different luminescent and magnetic behaviors. This research implies potential applications in materials science and nanotechnology (Sun et al., 2013).

7. Pharmaceutical Applications

Tetrazoles, including 5-substituted derivatives, have significant applications in medicinal chemistry, especially as bioisosteric replacements for carboxylic acids. This indicates the potential of this compound in drug development and pharmaceutical research (Mittal & Awasthi, 2019).

Mechanism of Action

The mechanism of action would depend on the specific application or biological context of this compound. Without more information or research, it’s challenging to predict .

Safety and Hazards

The safety and hazards of this compound would depend on its exact properties. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for this compound would depend on its potential applications. It could be of interest in various fields such as medicinal chemistry, materials science, or chemical synthesis, depending on its properties and reactivity .

properties

IUPAC Name

5-(3-bromo-4-chlorophenyl)-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN4/c8-5-3-4(1-2-6(5)9)7-10-12-13-11-7/h1-3H,(H,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGGHQDDBCDJDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NNN=N2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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